N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 1049414-74-5
VCID: VC11989219
InChI: InChI=1S/C21H26ClN3O3/c1-27-19-5-3-4-18(20(19)28-2)21(26)23-10-11-24-12-14-25(15-13-24)17-8-6-16(22)7-9-17/h3-9H,10-15H2,1-2H3,(H,23,26)
SMILES: COC1=CC=CC(=C1OC)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Molecular Formula: C21H26ClN3O3
Molecular Weight: 403.9 g/mol

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide

CAS No.: 1049414-74-5

Cat. No.: VC11989219

Molecular Formula: C21H26ClN3O3

Molecular Weight: 403.9 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide - 1049414-74-5

Specification

CAS No. 1049414-74-5
Molecular Formula C21H26ClN3O3
Molecular Weight 403.9 g/mol
IUPAC Name N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2,3-dimethoxybenzamide
Standard InChI InChI=1S/C21H26ClN3O3/c1-27-19-5-3-4-18(20(19)28-2)21(26)23-10-11-24-12-14-25(15-13-24)17-8-6-16(22)7-9-17/h3-9H,10-15H2,1-2H3,(H,23,26)
Standard InChI Key QCBFTNVZEZCDBS-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OC)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Canonical SMILES COC1=CC=CC(=C1OC)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • 2,3-Dimethoxybenzamide core: Provides hydrogen-bonding capabilities via the amide group and influences lipophilicity through methoxy substituents.

  • Piperazine ring: Enhances conformational flexibility and serves as a scaffold for receptor interactions .

  • 4-Chlorophenyl group: Contributes to hydrophobic interactions and electronic effects due to the chlorine atom .

Physicochemical Profile

PropertyValueSource
Molecular FormulaC21H26ClN3O3\text{C}_{21}\text{H}_{26}\text{Cl}\text{N}_{3}\text{O}_{3}
Molecular Weight403.9 g/mol
CAS Number1049414-74-5
DensityNot reported
Melting/Boiling PointsNot reported

The absence of density and thermal data highlights gaps in characterization, common for research-stage compounds .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves coupling 2,3-dimethoxybenzoic acid with 2-[4-(4-chlorophenyl)piperazin-1-yl]ethylamine using carbodiimide-based coupling agents (e.g., EDC or DCC). A representative protocol includes:

  • Activation of the carboxylic acid with EDC/HOBt in dichloromethane.

  • Reaction with the amine at 0–25°C for 12–24 hours.

  • Purification via column chromatography.

Alternative methods from related patents suggest using toluene or DMF as solvents at elevated temperatures (120–130°C) for cyclization steps .

Analytical Characterization

Key techniques include:

  • NMR spectroscopy: Confirms piperazine ring protons (δ 2.5–3.5 ppm) and aromatic signals (δ 6.8–7.4 ppm).

  • Mass spectrometry: ESI-MS typically shows [M+H]+^+ at m/z 404.9.

  • HPLC: Purity >95% achieved using C18 columns with acetonitrile/water gradients.

Biological Activity and Mechanism

Dopamine Receptor Interactions

While direct studies on this compound are scarce, its structural analog, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, demonstrates sub-nanomolar affinity for dopamine D4 receptors (IC50_{50} = 0.057 nM) with >10,000-fold selectivity over D2 subtypes . The 2,3-dimethoxy variant likely shares this profile due to:

  • Piperazine positioning: Optimizes binding to D4 receptor transmembrane domains .

  • Methoxy groups: Enhance lipophilicity and π-stacking with aromatic residues .

Pharmacokinetic Predictions

Computational models (e.g., SwissADME) suggest:

ParameterPrediction
LogP~3.2 (moderate lipophilicity)
BBB permeabilityHigh (CNS-penetrant)
CYP450 inhibitionLow (CYP3A4 substrate)

These properties align with antipsychotic drug requirements but necessitate experimental validation .

Research Findings and Comparative Analysis

Antiplasmodial Activity

Benzamide derivatives with similar substituents show IC50_{50} values of 0.8–2.1 µM against Plasmodium falciparum, though this compound’s efficacy remains untested.

Future Research Directions

  • Receptor profiling: Comprehensive screening at D1–D5, 5-HT, and α-adrenergic receptors.

  • In vivo efficacy: Testing in MK-801-induced schizophrenia models.

  • SAR optimization: Modifying methoxy positions to improve selectivity .

  • Formulation development: Exploring salt forms (e.g., hydrochloride) for enhanced solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator